molecular formula C7H9N B110496 3-Ethylpyridine CAS No. 536-78-7

3-Ethylpyridine

Cat. No. B110496
CAS RN: 536-78-7
M. Wt: 107.15 g/mol
InChI Key: MFEIKQPHQINPRI-UHFFFAOYSA-N
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Description

3-Ethylpyridine (3-EP) is a derivative of pyridine, a heterocyclic aromatic organic compound with the chemical formula C_7H_9N. It is characterized by a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms, and an ethyl group attached to the third carbon of the ring. This compound is of interest in various chemical and pharmaceutical applications due to its structural properties and reactivity.

Synthesis Analysis

The synthesis of pyridine derivatives, including 3-ethylpyridine, can be achieved through various methods. One approach involves the use of α-methyl- or α-ethyl-acetylacetic acid ester as starting materials, leading to the formation of different methyl and ethyl substituted pyridines, including 2-methyl-3-ethylpyridine, with yields around 35 percent . Another method described involves the synthesis of a weak nucleophilic base, 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine, through a two-stage process starting from a pyrylium salt . Although not directly synthesizing 3-ethylpyridine, these methods provide insights into the synthetic pathways that could be adapted for its production.

Molecular Structure Analysis

The molecular structure and vibrational analysis of 3-ethylpyridine have been studied using both experimental techniques and theoretical calculations. The FT-Raman and FT-IR spectra of 3-EP were recorded and compared with harmonic vibrational frequencies calculated using ab initio HF and density functional theory (B3LYP) methods. The optimized geometries of the molecule were interpreted and showed satisfactory agreement with experimental values of similar substituted benzene compounds. The vibrational frequencies of pyridine are significantly affected by the ethyl substitution, indicating changes in the molecular structure due to this modification .

Chemical Reactions Analysis

The reactivity of substituted pyridines can be explored through various chemical reactions. For instance, 3-acetylamino-5-ethoxypyridine was synthesized from 3,5-dibromopyridine, which underwent a reaction with sodium ethylate, followed by interaction with ammonia and acetylation . Although this reaction does not directly involve 3-ethylpyridine, it demonstrates the type of chemical transformations that brominated pyridines can undergo, which could be relevant for the functionalization of 3-ethylpyridine.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-ethylpyridine can be inferred from the analysis of its molecular structure and the synthesis methods. The chromatographic analysis of related compounds, such as 1,2-diethyl-3-hydroxypyridin-4-one, using high-performance liquid chromatography (HPLC) indicates that pyridine derivatives can be effectively separated and quantified, suggesting similar properties for 3-ethylpyridine . Additionally, the synthesis of weak nucleophilic bases and their ability to participate in organic syntheses imply that 3-ethylpyridine may also exhibit similar reactivity under certain conditions .

Scientific Research Applications

  • Electrochemistry

    • Summary of Application : 3-Ethylpyridine is a type of pyridine derivative. Pyridine derivatives are important heterocyclic compounds that are found in natural products and used in pharmaceuticals and chemical reagents for organic synthesis . They attract attention from both fundamental and applied chemistry .
    • Methods of Application : The research of reduction–oxidation mechanisms of hydrogenated pyridine derivatives combines analytical and preparative electrochemical methods .
    • Results or Outcomes : The study of electrochemical properties of drugs, antioxidants and related compounds is important, and the group has been working at an internationally recognized level .
  • Toxicology

    • Summary of Application : 3-Ethylpyridine is a constituent of cigarette smoke . It is used to identify the toxicants in cigarette smoke solutions and to determine their effective doses using in vitro bioassays .
    • Methods of Application : The specific methods of application are not detailed in the sources, but it involves using 3-Ethylpyridine in in vitro bioassays to determine the effective doses of toxicants in cigarette smoke .
    • Results or Outcomes : The specific results or outcomes are not detailed in the sources .
  • Chemical Analysis

    • Summary of Application : 3-Ethylpyridine is often used as a standard in chemical analysis due to its specific structure and properties .
    • Methods of Application : The specific methods of application are not detailed in the sources, but it involves using 3-Ethylpyridine as a standard in various chemical analyses .
    • Results or Outcomes : The specific results or outcomes are not detailed in the sources .
  • Animal Feed Flavoring

    • Summary of Application : 3-Ethylpyridine, along with other pyridine and pyrrole derivatives, is used as a flavoring in animal feed .
    • Methods of Application : The specific methods of application are not detailed in the sources, but it involves using 3-Ethylpyridine at a proposed use level of 0.5 mg/kg complete feed for cattle, salmonids and non-food-producing animals, and at the use level of 0.3 mg/kg complete feed for pigs and poultry .
    • Results or Outcomes : The specific results or outcomes are not detailed in the sources .
  • Mass Spectrometry

    • Summary of Application : 3-Ethylpyridine is used in mass spectrometry, which is a powerful tool for the analysis of the structure and chemical properties of molecules .
    • Methods of Application : The specific methods of application are not detailed in the sources, but it involves using 3-Ethylpyridine in mass spectrometry .
    • Results or Outcomes : The specific results or outcomes are not detailed in the sources .
  • Medicinal Chemistry

    • Summary of Application : Pyridine derivatives, including 3-Ethylpyridine, are important heterocyclic compounds that are found in natural products and used in pharmaceuticals . They possess outstanding therapeutic effects and play eminent roles in medicinal, synthetic, and bio-organic chemistry .
    • Methods of Application : The specific methods of application are not detailed in the sources, but it involves using 3-Ethylpyridine in the synthesis of pharmaceuticals .
    • Results or Outcomes : The specific results or outcomes are not detailed in the sources .

Safety And Hazards

3-Ethylpyridine is classified as a flammable liquid and vapor. It may cause skin irritation, serious eye irritation, and respiratory irritation . It should be kept away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

3-ethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N/c1-2-7-4-3-5-8-6-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFEIKQPHQINPRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6060212
Record name 3-Ethylpyridine
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Molecular Weight

107.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid, Colourless to brownish liquid; Tobacco aroma
Record name 3-Ethylpyridine
Source Human Metabolome Database (HMDB)
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Record name 3-Ethylpyridine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1314/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

166.00 °C. @ 762.00 mm Hg
Record name 3-Ethylpyridine
Source Human Metabolome Database (HMDB)
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Solubility

370 mg/mL at 196 °C, Soluble in ether; Slightly soluble in water, Soluble (in ethanol)
Record name 3-Ethylpyridine
Source Human Metabolome Database (HMDB)
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Record name 3-Ethylpyridine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1314/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.951-0.957
Record name 3-Ethylpyridine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1314/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

3-Ethylpyridine

CAS RN

536-78-7
Record name 3-Ethylpyridine
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Record name 3-Ethylpyridine
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Record name Pyridine, 3-ethyl-
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Record name 3-Ethylpyridine
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Record name 3-ethylpyridine
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Record name 3-ETHYLPYRIDINE
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Record name 3-Ethylpyridine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029734
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

-76.9 °C
Record name 3-Ethylpyridine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029734
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

In said first reaction scheme, we have found that 5-ethyl-1-phenyl-2-(1H)-pyridone can be made from 3-ethyl pyridine (available from Sigma-Aldrich Corporation, St. Louis, Mo.) which is reacted with NaNH2 in presence of a small amount of oleic acid as a catalyst to speed up the reaction. A general reaction scheme for obtaining 2-amino-5-ethyl pyridine isomer from 3-ethylpyridine is provided in U.S. Pat. No. 5,003,069 to McGill et al, “Chichibabin Reaction,” at Example 12. U.S. Pat. No. 5,003,069 is herein incorporated by reference as if fully set forth herein. In this reaction 3-ethyl pyridine (I) is converted to 2-amino-5-ethylpyridine (II) as well as 2-amino-3-ethylpyridine(III).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,450
Citations
JJ Lee, SK Rhee, ST Lee - Applied and environmental …, 2001 - Am Soc Microbiol
… degraded 3-ethylpyridine without a … 3-ethylpyridine. Levulinic aldehyde dehydrogenase and formamidase activities were higher in cells grown on 3-methylpyridine and 3-ethylpyridine …
Number of citations: 52 journals.asm.org
A Escuer, R Vicente, MAS Goher… - Inorganic Chemistry, 1998 - ACS Publications
… the coordination sites are occupied by two 3-ethylpyridine ligands in a trans arrangement and … The neutral chains of [Mn(3-Etpy) 2 (N 3 ) 2 ] n (1) are well isolated by the 3-ethylpyridine …
Number of citations: 118 pubs.acs.org
RA Abramovitch, CS Giam - Canadian Journal of Chemistry, 1964 - cdnsciencepub.com
The relative reactivities of pyridine, 3-picoline, and 3-ethylpyridine towards phenyllithium … in the order: 3-picoline > pyridine > 3-ethylpyridine. A 3-methyl or ethyl substituent activates the …
Number of citations: 26 cdnsciencepub.com
A Sekine, Y Ohashi, E Shimizu, K Hori - … Crystallographica Section C …, 1991 - scripts.iucr.org
(IUCr) Structures of (-cyanoethyl)(3-ethylpyridine)bis(dimethylglyoximato)cobalt(III) (1) and (-cyanoethyl)(4-ethylpyridine)bis(dimethylglyoximato)cobalt(III) (2) … Structures of (/~-Cyanoethyl)(3-ethylpyridine)bis(dimethylglyoximato)cobalt(lll) (1) …
Number of citations: 13 scripts.iucr.org
JD Butler, JH Dodsworth, AT Groom - Chemical Communications …, 1966 - pubs.rsc.org
… this reaction so that besides pyridine, either 3-picoline or 3-ethylpyridine may be produced. … It is evident, from the relative amounts of 3-picoline and 3-ethylpyridine compared with …
Number of citations: 5 pubs.rsc.org
MAS Goher, A Escuer, MAM Abu-Youssef, FA Mautner - Polyhedron, 1998 - Elsevier
Two new 1:2 polymeric complexes of copper (II) azide with 3-ethylpyridine (1) and 4-ethylpyridine (2), have been synthesized and characterized by spectroscopic and crystallographic …
Number of citations: 35 www.sciencedirect.com
JL Lim, KS Sim, KT Yong, BJ Loong, KN Ting, SH Lim… - Phytochemistry, 2015 - Elsevier
… In the present report, the unusual incorporation of a 3-ethylpyridine moiety in a monoterpenoid indole isolated from of A. pneumatophora is particularly noteworthy, in addition to the …
Number of citations: 14 www.sciencedirect.com
JH Yoon, JJ Lee, SS Kang… - … of systematic and …, 2000 - microbiologyresearch.org
… When it was confirmed that the 3-ethylpyridine and 3-… The disappearance of 3-ethylpyridine and 3-methylpyridine … containing 0n5 mM each of 3-ethylpyridine and 3methylpyridine to …
Number of citations: 47 www.microbiologyresearch.org
M Rogalski - The Journal of Chemical Thermodynamics, 1985 - Elsevier
… We have not found the vapour pressure of 3-ethylpyridine in the literature. The Barker14) method was used to fit the polynomial: … activity coefficients of alkylbenzene in 3-methylpyridine …
Number of citations: 14 www.sciencedirect.com
M Liu, WK Poo, Y Lin - Experimental and Molecular Pathology, 2015 - Elsevier
… Moreover, studies revealed that pyrazine, 2-ethylpyridine, and 3-ethylpyridine are the most … Currently, we do not know the concentrations of pyrazine, 2-ethylpyridine, and 3-ethylpyridine …
Number of citations: 7 www.sciencedirect.com

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